

Application Notes: Western Blot Analysis of H3K9me2 Following EML741 Treatment

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Compound of Interest

Compound Name: EML741

Cat. No.: B15583732

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Introduction

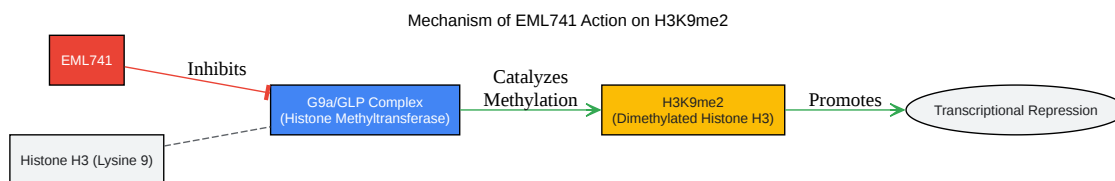
EML741 is a potent and selective inhibitor of the histone lysine methyltransferases G9a and G9a-like protein (GLP).[1][2][3] G9a and GLP are the primary enzymes responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks strongly associated with transcriptional repression.[2][4] By inhibiting the activity of the G9a/GLP complex, **EML741** leads to a global reduction in H3K9me2 levels. This alteration in the epigenetic landscape can reactivate silenced genes and is a subject of investigation in various diseases, particularly cancer.[5] **EML741** also demonstrates secondary inhibitory activity against DNA methyltransferase 1 (DNMT1).[1][2][3]

These application notes provide a comprehensive guide for analyzing changes in H3K9me2 levels in cultured cells following treatment with **EML741** using Western blot analysis. This technique is fundamental for verifying the cellular activity of **EML741** and quantifying its effect on this key repressive histone mark.

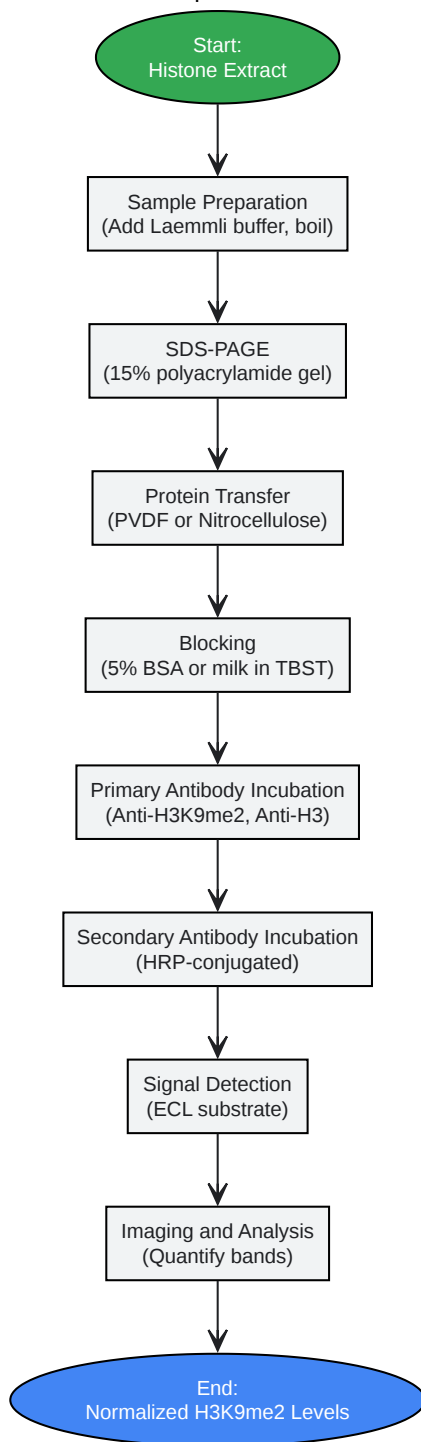
Mechanism of Action of EML741

EML741 functions as a substrate-competitive inhibitor of the G9a and GLP enzymes.[6] It binds to the substrate-binding pocket of these methyltransferases, preventing them from transferring methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of

histone H3. This direct inhibition of G9a/GLP's catalytic activity results in a dose-dependent decrease in the cellular levels of H3K9me2.



Western Blot Experimental Workflow

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